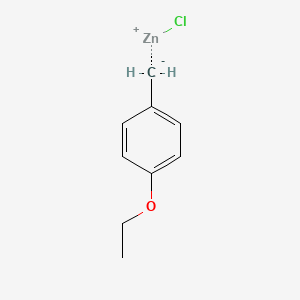

4-Ethoxybenzylzinc chloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

chlorozinc(1+);1-ethoxy-4-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVIABSDZIDBFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Generation of 4 Ethoxybenzylzinc Chloride

Direct Metalation Methods for Organozinc Reagents

The direct insertion of zinc metal into a carbon-halogen bond represents the most straightforward and atom-economical approach to organozinc halides. This method's success, however, is highly dependent on the reactivity of the zinc metal.

Oxidative Addition to Highly Reactive Zinc (Rieke Zinc)

Standard zinc dust often proves insufficiently reactive for the synthesis of many organozinc reagents, including benzylic derivatives. The development of highly reactive zinc, pioneered by Reuben D. Rieke, has been a significant breakthrough in this area. Rieke Zinc is typically prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide. uni-muenchen.deresearchgate.net This process generates a finely divided, highly active form of zinc with a large surface area, which readily undergoes oxidative addition to organic halides. riekemetals.com

The preparation of benzylic zinc reagents, which can be prone to side reactions like Wurtz-coupling, particularly benefits from the use of activated zinc. d-nb.info The reaction involves the direct insertion of the activated zinc into the carbon-chlorine bond of 4-ethoxybenzyl chloride. The use of Rieke Zinc allows for the reaction to proceed under mild conditions, typically in a solvent like tetrahydrofuran (B95107) (THF). riekemetals.com The general procedure involves adding the organic halide to a slurry of the pre-formed Rieke Zinc. riekemetals.com

The reactivity of Rieke Zinc can be influenced by the salts present in the supernatant from its preparation, which can affect the rate of organozinc reagent formation and the structure of the resulting product. nih.gov For instance, the presence of lithium chloride has been shown to significantly accelerate the insertion of zinc into benzylic chlorides. acs.org

Table 1: Illustrative Conditions for Direct Metalation using Activated Zinc

| Starting Material | Activating Method | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzyl chloride | Zinc dust | THF | LiCl | 25 | 2 | 99 | acs.org |

| Benzyl (B1604629) chloride | Zinc dust | THF | LiCl | 40 | 6.5 | >95 | uni-muenchen.de |

| 4-Methoxybenzyl chloride | Activated Zinc | THF | LiCl | 25 | 2 | >95 | uni-muenchen.de |

This table presents data for analogous benzylic zinc chloride syntheses to illustrate typical reaction conditions and yields.

Functional Group Compatibility in Direct Insertion

A key advantage of organozinc reagents, particularly when synthesized via direct insertion into activated zinc, is their remarkable tolerance for a wide array of functional groups. riekemetals.comriekemetals.com This chemoselectivity is a significant improvement over more reactive organometallic counterparts like Grignard or organolithium reagents. In the context of 4-ethoxybenzylzinc chloride, the ether linkage of the ethoxy group is well-tolerated during the zinc insertion process.

Research on the synthesis of various functionalized benzylic zinc halides has demonstrated that groups such as esters, nitriles, and even ketones can be present in the organic halide precursor without interfering with the formation of the organozinc reagent. acs.orgacs.org This broad functional group compatibility makes the direct insertion method a powerful tool for the synthesis of complex, polyfunctional molecules. uni-muenchen.de

Transmetalation Routes to this compound

Transmetalation, the exchange of an organic group from one metal to another, provides an alternative and widely used pathway to organozinc reagents. This approach typically involves the prior formation of a more reactive organometallic species, such as an organolithium or a Grignard reagent, which is then reacted with a zinc halide.

Preparation from Grignard Reagents

A more common transmetalation route proceeds via Grignard reagents (organomagnesium halides). The preparation of 4-ethoxybenzylmagnesium chloride from 4-ethoxybenzyl chloride and magnesium turnings, followed by the addition of zinc chloride, would yield this compound. The presence of lithium chloride is often beneficial in the formation of the initial Grignard reagent, enhancing its reactivity. researchgate.net

The transmetalation from a Grignard reagent to a zinc halide is a well-established method for generating organozinc species. uni-muenchen.de This process is often used to prepare functionalized organozinc reagents where the direct insertion of zinc may be sluggish or problematic. For instance, the preparation of (4-methoxybenzyl)zinc chloride, a close analog, has been successfully achieved through the transmetalation of the corresponding Grignard reagent with zinc chloride. acs.org The reaction is typically performed in an ethereal solvent like THF.

Table 2: General Scheme for Transmetalation from a Grignard Reagent

| Step | Reactants | Product |

| 1 | 4-Ethoxybenzyl chloride + Mg | 4-Ethoxybenzylmagnesium chloride |

| 2 | 4-Ethoxybenzylmagnesium chloride + ZnCl₂ | This compound + MgCl₂ |

In Situ Generation Techniques

For many applications, the isolation of the organozinc reagent is not necessary. In situ generation, where the organozinc compound is formed and immediately consumed in a subsequent reaction, offers a streamlined and efficient approach. wikipedia.org This one-pot procedure avoids the handling of potentially sensitive organometallic reagents. researchgate.net

The in-situ generation of this compound can be achieved by carrying out the direct zinc insertion or transmetalation in the presence of the desired electrophile and a suitable catalyst. For example, a palladium-catalyzed cross-coupling reaction can be performed by mixing 4-ethoxybenzyl chloride, an aryl halide, zinc dust, and a palladium catalyst in a single reaction vessel. nih.gov The organozinc reagent is formed in situ and then participates in the cross-coupling reaction.

Continuous Flow Protocols for Organozinc Reagent Formation

The advent of continuous flow chemistry has revolutionized the synthesis of organometallic compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. dp.techrsc.org The on-demand generation of organozinc reagents, such as this compound, in flow reactors mitigates issues associated with their potential instability and exothermicity. nih.gov This section details the methodologies and findings related to the continuous flow preparation of these valuable synthetic intermediates.

Continuous flow systems for the synthesis of organozinc halides typically involve pumping a solution of the corresponding organic halide through a packed-bed reactor containing zinc. nih.govresearchgate.net This setup allows for precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to reproducible yields and concentrations of the desired organozinc reagent. nih.gov The generated reagent can then be directly introduced into a subsequent reaction stream for in-situ consumption, a process often referred to as a "telescoped" reaction. researchgate.net

A common setup for the continuous flow generation of organozinc reagents, which is applicable for the synthesis of this compound, utilizes a column packed with activated zinc dust or granules. nih.govresearchgate.net A solution of the precursor, 4-ethoxybenzyl chloride, in a suitable solvent like tetrahydrofuran (THF), is then passed through this column. The zinc is often activated beforehand to ensure efficient reaction.

Research has demonstrated the successful on-demand synthesis of various organozinc halides using such continuous flow protocols. nih.gov For example, the preparation of ethyl bromoacetate-derived organozinc reagents has been extensively studied, showcasing the reliability of this method. nih.govresearchgate.net While specific data for this compound is not extensively published, the general applicability of this method to aryl and benzyl halides is well-established. researchgate.net

The table below outlines the typical parameters and findings from studies on the continuous flow synthesis of organozinc reagents, which can be extrapolated for the preparation of this compound.

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Organozinc Reagents

| Parameter | Value/Range | Reference |

| Reactor Type | Packed-bed column | nih.gov, researchgate.net |

| Packing Material | Activated Zinc | nih.gov, researchgate.net |

| Precursor | Organic Halide (e.g., 4-ethoxybenzyl chloride) | nih.gov, researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Residence Time | Minutes to hours | nih.gov |

| Temperature | Ambient to elevated temperatures | nih.gov |

| Outcome | On-demand generation of organozinc halide solution | nih.gov |

Reactivity and Reaction Pathways of 4 Ethoxybenzylzinc Chloride

Carbon-Carbon Bond Forming Reactions

The primary application of 4-ethoxybenzylzinc chloride in organic synthesis is as a nucleophilic partner in cross-coupling reactions to form new carbon-carbon bonds. These reactions are typically catalyzed by transition metals, which facilitate the coupling of the organozinc reagent with various organic halides and other electrophiles.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. wikipedia.orgnih.gov this compound is an effective reagent in several types of these transformations.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, this reaction facilitates the introduction of the 4-ethoxybenzyl group onto various molecular scaffolds.

The general mechanism of the Negishi coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from zinc to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. illinois.edu The use of palladium catalysts generally leads to high chemical yields and broad functional group compatibility. wikipedia.org For instance, the Negishi coupling has been successfully employed in the synthesis of complex molecules, demonstrating its reliability in forming sp³-sp² carbon-carbon bonds. wikipedia.org Research has shown that this compound can achieve yields of 65-85% in palladium-catalyzed couplings with dihaloalkenes.

Detailed findings from various studies on the palladium-catalyzed Negishi coupling are presented below:

| Catalyst System | Electrophilic Partner | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | 2-Bromopyridine | 2-(4-Ethoxybenzyl)pyridine | Not Specified | wikipedia.org |

| Pd(P(t-Bu)₃)₂ | Aryl Chlorides | 4-Ethoxybenzyl-substituted arenes | Not Specified | organic-chemistry.org |

| Pd-PEPPSI-IPent | Aryl Bromides | 4-Ethoxybenzyl-substituted arenes | High | illinois.edu |

This table is illustrative and based on general findings for Negishi couplings; specific yield data for this compound was not available in the provided search results.

Nickel catalysts serve as a more economical alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. wikipedia.org Nickel-catalyzed cross-couplings, including the Negishi variant, can effectively couple organozinc reagents with organic halides. wikipedia.orguni-muenchen.de These reactions are particularly useful for coupling with less reactive electrophiles like aryl chlorides. researchgate.netnih.gov

The catalytic cycle for nickel-catalyzed cross-coupling can proceed through various pathways, sometimes involving Ni(I) and Ni(III) intermediates, especially in reductive cross-electrophile coupling scenarios. illinois.edudicp.ac.cn The choice of ligand is crucial in modulating the reactivity and selectivity of the nickel catalyst. nih.gov For example, the use of bipyridine or terpyridine-based ligands has been shown to be effective in various nickel-catalyzed couplings. nih.govdicp.ac.cn

| Catalyst System | Electrophilic Partner | Reaction Type | Product | Yield (%) | Reference |

| Ni(acac)₂ / Ligand | Aryl Chlorides | Negishi Coupling | 4-Ethoxybenzyl-substituted arenes | Not Specified | wikipedia.org |

| NiBr₂(dme) / PyBCamCN | Primary Alkyl Chlorides | Cross-Electrophile Coupling | 1-Alkyl-4-ethoxybenzene derivatives | Average 63±16 | nih.gov |

| NiI₂ / bipy | Heteroaryl Chlorides | Reductive Cross-Coupling | 4-Ethoxybenzyl-substituted heteroarenes | Up to 90 | dicp.ac.cn |

This table represents the scope of nickel-catalyzed cross-couplings; specific examples with this compound were not explicitly detailed in the search results.

Iron catalysts are an attractive option for cross-coupling reactions due to iron's abundance, low cost, and low toxicity. nih.govprinceton.edu Iron-catalyzed cross-coupling reactions have emerged as a powerful method for forming C(sp²)-C(sp³) bonds, even with challenging substrates like alkyl Grignard reagents that are prone to side reactions. nih.govthieme-connect.de

The mechanism of iron-catalyzed cross-coupling is still a subject of study but is thought to involve low-valent iron species and potentially radical intermediates. princeton.eduthieme-connect.de These reactions often tolerate a wide range of functional groups. nih.gov Protocols have been developed for the iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides, showcasing the potential for engaging organochloride partners. nih.gov

| Catalyst System | Electrophilic Partner | Reaction Type | Product | Yield (%) | Reference |

| Fe(acac)₃ / TMEDA | Alkyl Halides | Kumada-type Coupling | 4-Ethoxybenzyl-substituted alkanes | 45-99 | thieme-connect.de |

| FeCl₃ / dmeda | Terminal Alkynes | Sonogashira-type Coupling | 4-Ethoxybenzyl-substituted alkynes | Not Specified | beilstein-journals.org |

| Iron / B₂pin₂ | Aryl Chlorides | Cross-Electrophile Coupling | 4-Ethoxybenzyl-substituted arenes | Up to 81 | nih.gov |

This table illustrates the utility of iron catalysts in cross-coupling; direct applications with this compound require further specific investigation.

Cobalt catalysis offers another cost-effective and less toxic alternative for cross-coupling reactions. nih.govrsc.org Cobalt catalysts have been successfully used for the coupling of functionalized alkylzinc reagents with various (hetero)aryl halides. nih.gov These reactions can proceed with high diastereoselectivity in certain cases. nih.gov

Cobalt-catalyzed reactions can tolerate a variety of sensitive functional groups and have been applied to the synthesis of complex molecules. nih.govrsc.org Electrochemical methods have also been developed for cobalt-catalyzed C-O and C-Cl bond activation, expanding the scope of accessible electrophiles. kaust.edu.sa A dual catalytic system involving cobalt and nickel has also been reported for cross-electrophile couplings. nih.gov

| Catalyst System | Electrophilic Partner | Reaction Type | Product | Yield (%) | Reference |

| CoCl₂ / 2,2'-Bipyridine | (Hetero)aryl Halides | Cross-Coupling | 4-Ethoxybenzyl-substituted (hetero)arenes | Not Specified | nih.gov |

| Co(Pc) / Ni(dtbbpy)Br₂ | Alkyl Halides | Dual Catalytic Cross-Electrophile Coupling | 4-Ethoxybenzyl-substituted alkanes | Not Specified | nih.gov |

| Electrochemical Cobalt Catalysis | Aryl Chlorides | Reductive Cross-Coupling | 4-Ethoxybenzyl-substituted arenes | High | kaust.edu.sa |

This table highlights the capabilities of cobalt catalysis; specific data for this compound is not available in the provided results.

While transition metal catalysis is the standard for most cross-coupling reactions, uncatalyzed couplings can occur with highly reactive electrophilic partners. The inherent nucleophilicity of organozinc reagents like this compound allows them to react directly with strong electrophiles.

These reactions are typically limited to specific classes of electrophiles that are sufficiently reactive to undergo nucleophilic attack without the need for a catalyst to activate the C-X bond. Examples could include reactions with acyl chlorides, aldehydes, or imines, although specific examples involving this compound were not detailed in the provided search results. The zinc insertion reaction to form the organozinc reagent itself is often uncatalyzed.

Acylation Reactions

Acylation reactions involving organozinc reagents provide a direct and efficient route to ketones. These reactions are valued for their high chemoselectivity, as the moderate reactivity of the organozinc compound typically prevents the over-addition to the ketone product to form a tertiary alcohol, a common side reaction with more reactive organometallics.

The coupling of benzylic zinc chlorides with acid chlorides is effectively catalyzed by inexpensive and non-toxic iron salts. organic-chemistry.org This method represents a robust and economically viable alternative to palladium- or copper-catalyzed systems for the synthesis of aryl benzyl (B1604629) ketones. The reaction proceeds smoothly under mild conditions and tolerates a wide variety of functional groups on both the organozinc reagent and the acyl chloride. organic-chemistry.org

A study by Benischke, Leroux, Knoll, and Knochel demonstrated that iron(II) chloride (FeCl₂) can catalyze the acylation of various functionalized aryl- and benzylzinc halides. organic-chemistry.org While this compound was not a specific substrate in the published examples, the methodology is broadly applicable to polyfunctional benzylic zinc reagents. The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org The general applicability suggests that this compound would react efficiently with a range of acid chlorides to produce the corresponding 4-ethoxybenzyl ketones.

Table 1: Representative Iron-Catalyzed Acylation of Benzylic Zinc Chlorides with Acid Chlorides organic-chemistry.org

| Benzylic Zinc Reagent | Acid Chloride | Product | Yield |

| Benzylzinc chloride | Benzoyl chloride | Dibenzyl ketone | 94% |

| 4-Cyanobenzylzinc chloride | 4-Chlorobenzoyl chloride | (4-Cyanophenyl)(4-chlorophenyl)methanone | 85% |

| 2-Chlorobenzylzinc chloride | 3-Methoxybenzoyl chloride | (2-Chlorophenyl)(3-methoxyphenyl)methanone | 91% |

| 4-Fluorobenzylzinc chloride | Thiophene-2-carbonyl chloride | (4-Fluorophenyl)(thiophen-2-yl)methanone | 88% |

This table presents examples analogous to the expected reactivity of this compound based on established methods.

Thioesters and acyl cyanides serve as effective alternative acylating agents for organozinc reagents, often under transition metal catalysis. These reagents can offer advantages in terms of stability, milder preparation methods, and functional group compatibility compared to the highly reactive acid chlorides. rsc.orgorganic-chemistry.org

The Fukuyama coupling, originally a palladium-catalyzed reaction of organozinc halides with thioesters, is a cornerstone of ketone synthesis. rsc.org More recently, cobalt-catalyzed acylations have emerged as a powerful alternative. rsc.orgrsc.org For instance, cobalt-catalyzed reactions of (hetero)arylzinc pivalates with S-pyridyl thioesters proceed with high efficiency. rsc.orgrsc.org This methodology is applicable to a broad scope of substrates and is noted for its mild conditions.

Nickel catalysis has also proven highly effective for the cross-coupling of diorganozinc reagents with a variety of acylating agents, including thioesters and acyl cyanides. organic-chemistry.org A catalyst system comprising Ni(COD)₂ and a pyphos ligand facilitates rapid reactions at room temperature, accommodating various functional groups. organic-chemistry.org These established catalytic systems are expected to be fully compatible with this compound for the synthesis of the corresponding ketones.

Table 2: Nickel-Catalyzed Acylation of Diorganozinc Reagents organic-chemistry.org

| Organozinc Reagent | Acylating Agent | Catalyst System | Product | Yield |

| Diethylzinc | S-Phenyl thiobenzoate | Ni(COD)₂ / pyphos | Propiophenone | 95% |

| Diphenylzinc | Benzoyl cyanide | Ni(COD)₂ / pyphos | Benzophenone | 98% |

| Diethylzinc | Benzoyl chloride | Ni(COD)₂ / pyphos | Propiophenone | 99% |

This table illustrates the versatility of nickel catalysis for coupling organozinc reagents with various acylating agents, a reactivity profile applicable to this compound.

Addition Reactions to Carbonyl Compounds

Organozinc halides can add across the carbon-oxygen double bond of aldehydes and ketones. This 1,2-addition is a fundamental method for forming new carbon-carbon bonds and synthesizing alcohols.

The term "Saytzeff Reaction" in the context of homoallyl alcohol synthesis is a misnomer; the Saytzeff rule pertains to elimination reactions. The correct classification for the synthesis of homoallylic alcohols from an organometallic reagent and a carbonyl compound is a Barbier-type or Grignard-type 1,2-addition. In this reaction, a benzylic zinc reagent, such as this compound, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.netorganic-chemistry.org The subsequent aqueous workup protonates the resulting alkoxide to yield the alcohol product.

Benzylic zinc reagents are sufficiently reactive to add to various aldehydes without the need for a catalyst, affording secondary alcohols in high yields. acs.org The reaction with ketones is also feasible, leading to tertiary alcohols. The products of these additions, which feature a hydroxyl group and a double bond separated by two carbon atoms (one from the benzyl group and one from the original carbonyl), are classified as a specific type of homoallylic alcohol.

Conjugate addition, or 1,4-addition, is a key reaction for organozinc reagents, particularly in the presence of a copper catalyst. organic-chemistry.orglibretexts.org This reaction involves the addition of the organometallic nucleophile to the β-carbon of an α,β-unsaturated carbonyl system, known as a Michael acceptor. masterorganicchemistry.com For benzylic zinc reagents, this transformation is typically mediated by a copper(I) salt, such as copper(I) cyanide (CuCN), often in the presence of lithium chloride (LiCl) to ensure the solubility of the copper salt. acs.org The resulting zinc-copper hybrid reagent preferentially undergoes 1,4-addition over direct 1,2-addition to the carbonyl carbon. youtube.com This methodology allows for the formation of γ-benzylated ketones and esters.

Michael Additions

The Michael addition is a specific and widely recognized type of conjugate addition. nih.govorganic-chemistry.org It involves the addition of a nucleophile—in this case, the 4-ethoxybenzyl group from the organozinc reagent—to an activated alkene, such as an α,β-unsaturated ketone or ester. masterorganicchemistry.com As noted previously, the successful Michael addition of benzylic zinc reagents generally requires their conversion into a more reactive organocuprate species in situ.

A study demonstrated the copper(I)-mediated Michael addition of a functionalized benzylic zinc chloride to cyclohexenone, which furnished the 1,4-adduct in good yield. acs.org This protocol is general and provides a reliable method for the conjugate addition of substituted benzyl groups, including 4-ethoxybenzyl, to various Michael acceptors.

Table 3: Copper-Mediated Michael Addition of a Benzylic Zinc Reagent acs.org

| Benzylic Zinc Reagent | Michael Acceptor | Catalyst / Additive | Product | Yield |

| 4-(Methoxycarbonyl)benzylzinc chloride | Cyclohexenone | CuCN·2LiCl | 3-[4-(Methoxycarbonyl)benzyl]cyclohexanone | 72% |

This table provides a direct analogue for the expected Michael addition reactivity of this compound.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms is crucial for the synthesis of a wide array of functionalized molecules, including pharmaceuticals and materials. This compound participates in several such reactions.

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis due to the prevalence of amines in biologically active compounds. nih.gov While direct amination of this compound is a plausible transformation, the search results highlight broader methodologies for C-N bond formation. These include transition-metal-free approaches using electrophilic aminating agents and transition-metal-catalyzed cross-coupling reactions. nih.govtcichemicals.com The development of new C-N bond-forming methods is an active area of research, with a focus on efficiency and broad substrate scope. nih.govnih.govmdpi.com General methods for forming C-N bonds often involve the reaction of a nucleophilic nitrogen source with an electrophilic carbon or vice versa. nptel.ac.in

A general representation of a C-N bond-forming reaction is the Buchwald-Hartwig amination, which couples an amine with an aryl halide in the presence of a palladium catalyst. tcichemicals.com Although not a direct reaction of this compound, this illustrates a key strategy for creating aryl-nitrogen bonds.

Table 1: Examples of C-N Bond Formation Reactions This table is for illustrative purposes and does not represent direct reactions of this compound based on the provided search results.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Aryl Halide | Amine | Palladium Catalyst | Arylamine |

| Alkyl Halide | Phthalimide (Gabriel Synthesis) | Base | Primary Amine |

| C-Nucleophile | Electrophilic Aminating Agent | - | Secondary Amine |

Rhodium-catalyzed allylic substitution reactions are powerful methods for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govresearchgate.net Research has demonstrated the utility of benzylzinc reagents in highly regio- and diastereoselective rhodium-catalyzed allylic substitutions of allylic carbonates. nih.gov These reactions can proceed even in the absence of an external ligand, using rhodium(III) chloride as a commercially available catalyst precursor. nih.gov

The scope of this reaction is broad, tolerating a variety of electronically diverse benzylzinc nucleophiles and functionalized aliphatic allylic electrophiles. nih.gov This methodology has been successfully applied to the construction of vicinal acyclic and cyclic stereogenic centers. nih.gov

Table 2: Rhodium-Catalyzed Allylic Substitution with Benzylzinc Reagents This table is based on general findings for benzylzinc reagents and is illustrative for this compound.

| Allylic Substrate | Benzylzinc Reagent | Catalyst System | Key Features |

| Alkyl-substituted secondary allylic carbonates | Benzylzinc reagents | Rhodium(III) chloride | High regio- and diastereoselectivity, ligand-free |

| Vinylethylene carbonates | N-nosylimines (as electrophile) | [Rh(C2H4)2Cl]2 / Chiral ligand | Enantioselective tandem reaction |

Catalytic Applications in Organic Synthesis

Catalyst Systems for Cross-Coupling

The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a cornerstone of modern organic synthesis. The versatility of 4-ethoxybenzylzinc chloride as a coupling partner is demonstrated through its reactivity with a variety of catalyst systems.

Palladium-Based Catalysis

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving organozinc reagents, including this compound. These catalysts are highly efficient, tolerant of a wide range of functional groups, and often provide high yields of the desired products. A general catalytic cycle for palladium-catalyzed cross-coupling involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.

Key palladium catalysts employed in these reactions include complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). The choice of ligand can significantly impact the catalyst's activity and selectivity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis.

While specific examples detailing the cross-coupling of this compound with palladium catalysts are not extensively documented in publicly available literature, the general reactivity of benzylic zinc reagents in palladium-catalyzed Negishi couplings is well-established. These reactions typically proceed under mild conditions and are compatible with a variety of aryl, vinyl, and acyl halides.

Table 1: Representative Palladium-Based Catalysts for Negishi Cross-Coupling

| Catalyst Precursor | Common Ligands | Typical Reaction Conditions |

| Pd(PPh₃)₄ | Triphenylphosphine | THF, Room Temperature to 60°C |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | THF, Room Temperature to 60°C |

| Pd₂(dba)₃ | Various Phosphines (e.g., XPhos, SPhos) | Toluene or THF, Room Temperature to 100°C |

Note: This table represents common catalyst systems for Negishi couplings of benzylic zinc reagents in general, as specific data for this compound is limited.

Nickel-Based Catalysis

Nickel-based catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can be particularly effective for the coupling of organozinc reagents with aryl and vinyl chlorides, which are often less reactive than their corresponding bromides and iodides in palladium-catalyzed systems. Common nickel catalysts include nickel(II) complexes such as nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and nickel(II) chloride (NiCl₂), often used in conjunction with phosphine ligands.

The catalytic cycle for nickel is similar to that of palladium, involving Ni(0)/Ni(II) intermediates. The choice of ligand is crucial in modulating the catalyst's reactivity and preventing side reactions such as homocoupling of the organozinc reagent.

Research on the nickel-catalyzed cross-coupling of benzylic zinc reagents has shown that a variety of functionalized diarylmethanes can be synthesized. While specific studies focusing on this compound are scarce, the established protocols for related compounds suggest its viability in these transformations.

Table 2: Common Nickel-Based Catalysts for Negishi Cross-Coupling

| Catalyst Precursor | Common Ligands | Typical Reaction Conditions |

| Ni(acac)₂ | Triphenylphosphine, dppe | THF or DMA, Room Temperature to 80°C |

| NiCl₂ | Triphenylphosphine, PCy₃ | THF, Room Temperature to 80°C |

| Ni(COD)₂ | N-Heterocyclic Carbenes (NHCs) | Toluene or THF, Room Temperature to 100°C |

Note: This table represents common catalyst systems for Negishi couplings of benzylic zinc reagents in general, as specific data for this compound is limited.

Iron-Based Catalysis

Iron catalysts have emerged as an attractive, inexpensive, and environmentally benign option for cross-coupling reactions. While less common than palladium and nickel, iron-based systems have shown promise in the coupling of organozinc reagents with organic halides. The mechanism of iron-catalyzed cross-coupling is still a subject of investigation but is thought to involve radical pathways or Fe(-II)/Fe(0)/Fe(II) catalytic cycles.

Simple iron salts like iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (Fe(acac)₃) are often used as catalyst precursors. These reactions may require the use of additives or specific solvent systems to achieve high efficiency. The cross-coupling of benzylic manganese chlorides, which are closely related to organozinc reagents, with aryl halides has been successfully demonstrated using iron catalysis. This suggests that this compound could also be a suitable coupling partner in iron-catalyzed systems.

Cobalt-Based Catalysis

Cobalt catalysts provide another alternative for cross-coupling reactions, offering unique reactivity profiles compared to palladium and nickel. Cobalt(II) salts, such as cobalt(II) chloride (CoCl₂) and cobalt(II) bromide (CoBr₂), are commonly employed as catalyst precursors.

Studies have shown that cobalt catalysts can effectively mediate the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides. These reactions often proceed under mild conditions and tolerate a range of functional groups. The mechanism is believed to proceed through a Co(I)/Co(III) catalytic cycle. The application of these methodologies to this compound would likely lead to the efficient synthesis of functionalized diarylmethane derivatives.

Copper-Based Catalysis

Copper-based catalysts are particularly useful for the acylation of organozinc reagents. The reaction of this compound with acyl chlorides in the presence of a copper(I) catalyst, such as copper(I) cyanide (CuCN) or copper(I) chloride (CuCl), would provide a direct route to the corresponding ketones. This transformation is a valuable tool for the synthesis of complex carbonyl compounds.

Organozinc reagents are known to react with a variety of electrophiles in the presence of Cu(I) catalysts. This includes cross-coupling with acid chlorides, aryl halides, and allyl halides.

Ligand Design and Influence on Reactivity and Selectivity

The design of the ligand coordinated to the metal center is of paramount importance in controlling the reactivity and selectivity of cross-coupling reactions. The electronic and steric properties of the ligand can influence every step of the catalytic cycle, from the initial oxidative addition to the final reductive elimination.

For palladium and nickel-catalyzed reactions, phosphine ligands have been extensively studied. Electron-rich and bulky phosphines, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos), can accelerate the rate-limiting oxidative addition of sterically hindered or electron-rich aryl halides. They can also promote the reductive elimination step, leading to higher turnover numbers and frequencies for the catalyst.

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly stable and active catalysts.

Catalytic Asymmetric Transformations

The development of catalytic asymmetric transformations involving organozinc reagents represents a significant advancement in stereoselective synthesis. While direct research on the catalytic asymmetric applications of this compound is not extensively documented in publicly available literature, its classification as a functionalized benzylzinc reagent allows for a detailed discussion of its potential in well-established catalytic asymmetric reactions. The primary application for such reagents is the enantioselective addition to prochiral carbonyl compounds, particularly aldehydes and ketones, to furnish chiral secondary and tertiary alcohols, respectively.

The relatively low intrinsic reactivity of organozinc reagents necessitates the use of a catalyst to facilitate their addition to carbonyls. In the context of asymmetric synthesis, this catalyst is a chiral molecule, often a metal complex with a chiral ligand or a chiral organocatalyst, which creates a chiral environment around the reacting species. This chiral influence directs the nucleophilic attack of the 4-ethoxybenzyl group to one of the two enantiotopic faces of the carbonyl, leading to the preferential formation of one enantiomer of the resulting alcohol.

The general scheme for the catalytic asymmetric addition of this compound to an aldehyde is depicted below:

Figure 1: General reaction scheme for the catalytic asymmetric addition of this compound to an aldehyde, yielding a chiral secondary alcohol.

A variety of chiral ligands and catalysts have been successfully employed for the asymmetric addition of organozinc reagents to carbonyls. These can be broadly categorized and are expected to be applicable to this compound.

Chiral Amino Alcohols and Derivatives: This is one of the most extensively studied classes of catalysts for this transformation. Ligands such as (-)-N,N-dibutylnorephedrine (DBNE), camphor-derived amino alcohols, and other β-amino alcohols have proven effective in inducing high levels of enantioselectivity. The mechanism generally involves the formation of a chiral zinc-amino alcohol complex, which then coordinates with the aldehyde and the organozinc reagent, facilitating the enantioselective transfer of the organic group.

Chiral Diols and BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) and its derivatives are privileged ligands in asymmetric catalysis. In the presence of a metal, often titanium or zinc itself, BINOL can form a chiral Lewis acid complex that activates the carbonyl substrate towards nucleophilic attack by the organozinc reagent. The steric and electronic properties of the BINOL ligand dictate the facial selectivity of the addition.

Other Chiral Ligands: A diverse array of other chiral ligands, including chiral phosphoramidites, Schiff bases, and oxazolines, have also been developed and applied in the catalytic asymmetric addition of organozinc reagents. The choice of ligand is often crucial and is typically optimized for a specific class of substrates.

The success of these catalytic asymmetric transformations is evaluated based on the chemical yield and the enantiomeric excess (ee) of the product. The enantiomeric excess is a measure of the stereoselectivity of the reaction and is defined as the absolute difference between the mole fractions of the two enantiomers. High enantiomeric excess (typically >90% ee) is desirable for applications in pharmaceuticals and other areas where enantiomeric purity is critical.

While specific data for this compound is sparse, the following table presents representative data from studies on analogous functionalized arylzinc and benzylzinc reagents in catalytic asymmetric additions to aldehydes. This data illustrates the typical conditions and outcomes that could be anticipated for reactions involving this compound.

| Organozinc Reagent | Aldehyde | Chiral Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylzinc chloride | Benzaldehyde | (-)-DBNE | 95 | 98 (R) |

| 4-Methoxybenzylzinc bromide | Cyclohexanecarboxaldehyde | (R)-BINOL/Ti(O-iPr)4 | 88 | 92 (S) |

| Benzylzinc bromide | 2-Naphthaldehyde | Camphor-derived amino alcohol | 92 | 95 (R) |

| 4-Chlorobenzylzinc chloride | Benzaldehyde | Chiral Schiff base-Ti(IV) complex | 85 | 90 (S) |

| 3-Trifluoromethylbenzylzinc bromide | Furfural | (-)-DBNE | 90 | 96 (R) |

The data presented in the table demonstrates that high yields and excellent enantioselectivities can be achieved for a range of substituted benzylzinc and arylzinc reagents with various aldehydes under optimized catalytic conditions. It is therefore highly probable that this compound would serve as a competent nucleophile in similar catalytic asymmetric transformations, providing access to a variety of enantioenriched 1-(4-ethoxyphenyl)ethan-1-ol (B1610697) derivatives. The specific choice of chiral catalyst and reaction conditions would be critical in achieving high stereocontrol.

Asymmetric Synthesis Involving 4 Ethoxybenzylzinc Chloride

Diastereoselective Additions to Chiral Imines

A prominent application of benzylzinc reagents, including the 4-ethoxy derivative, is their diastereoselective addition to imines bearing a chiral auxiliary. The auxiliary guides the incoming nucleophile to a specific face of the imine, resulting in the preferential formation of one diastereomer.

The addition of organozinc reagents to N-tert-butanesulfinyl aldimines is a robust method for synthesizing enantioenriched amines. The N-tert-butanesulfinyl group, developed by Ellman, is an exceptionally effective chiral auxiliary that directs the nucleophilic attack. nih.gov The reaction's efficiency and diastereoselectivity can be significantly improved by the addition of magnesium chloride (MgCl₂). rug.nl

The enhancement by MgCl₂ is attributed to its role as a Lewis acid, which facilitates the reaction through a more organized, chelated transition state. In a proposed mechanism, the magnesium ion coordinates to the oxygen of the sulfinyl group and the nitrogen of the imine, creating a rigid six-membered ring structure upon addition of the organozinc reagent. This chelation model helps to lock the conformation of the imine, leading to a highly predictable and selective facial attack by the nucleophile. This method is effective for a range of benzylzinc reagents, including those with functional groups like 4-ethoxybenzylzinc chloride, to produce the corresponding sulfinamides with high yields and diastereoselectivity. dntb.gov.ua

Below is a table summarizing the results for the addition of various benzylzinc chlorides to an N-tert-butanesulfinyl aldimine, highlighting the typical high diastereoselectivity achieved with this method.

| Entry | Benzylzinc Chloride (R) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 85 | 95:5 |

| 2 | 4-Methylphenyl | 88 | 96:4 |

| 3 | 4-Methoxyphenyl | 82 | 95:5 |

| 4 | 4-Ethoxyphenyl | 84 | 95:5 |

This table presents representative data for the reaction type and is based on typical outcomes reported in the literature for benzylzinc reagents.

Enantioselective Transformations

Beyond diastereoselective methods relying on substrate control, this compound can participate in enantioselective transformations where a chiral catalyst dictates the stereochemical outcome.

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. rsc.org Copper-catalyzed asymmetric conjugate addition has emerged as a powerful strategy to address this challenge. rsc.orgnih.gov This method typically involves the reaction of an organometallic nucleophile with a β,β-disubstituted α,β-unsaturated carbonyl compound (a trisubstituted enone) in the presence of a chiral copper complex. nih.gov

While organometallic reagents like dialkylzincs, trialkylaluminums, and alkylzirconium reagents have been successfully used to create quaternary centers with high enantioselectivity, the application of benzylzinc reagents for this specific purpose is less documented in the literature. nih.govrug.nl Benzylic copper reagents, which can be formed in situ from benzylzinc halides and a copper salt, are known to readily participate in 1,4-addition reactions to enones. researchgate.netacs.org However, achieving high enantioselectivity in the formation of a quaternary center using these reagents remains a specialized challenge.

The successful formation of chiral products in asymmetric synthesis relies on effective stereochemical control. One crucial factor can be the configurational stability of the key organometallic intermediate. Organozinc reagents are noted for their good configurational stability compared to some other organometallics. nih.gov This means that if a chiral organozinc reagent is formed, it can retain its stereochemical integrity long enough to react with an electrophile without racemizing, thus transferring its chirality to the product. nih.gov Studies on α-borylzinc reagents have shown them to be configurationally stable and to react in a stereospecific manner. nih.gov

However, in many of the most effective applications involving reagents like this compound, the primary strategy for inducing chirality does not depend on the inherent stability of the organozinc reagent itself. Instead, it relies on one of two main approaches:

Substrate-Based Control : This involves using a chiral substrate, where a covalently attached chiral auxiliary directs the reaction stereochemistry. The addition of benzylzinc reagents to N-tert-butanesulfinyl imines is a classic example of this approach, where the stereoselectivity is governed by the chiral sulfinyl group. nih.gov

Catalyst-Based Control : This strategy uses a chiral catalyst, such as a metal complex with a chiral ligand, to create a chiral environment around the reactants. This forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. acs.org The use of chiral BINOL-derived ligands in the catalytic asymmetric addition of organozincs to aldehydes exemplifies this principle. acs.org

Applications in the Asymmetric Synthesis of Complex Molecules and Natural Products

The methodologies described, particularly the diastereoselective addition to chiral imines, yield highly valuable chiral building blocks. The resulting N-sulfinyl amines can be easily deprotected under acidic conditions to reveal primary amines with a newly formed stereocenter. These chiral amines are key intermediates in the synthesis of numerous complex molecules, including pharmaceuticals and natural products. nih.gov

For instance, the general strategy of adding nucleophiles to N-tert-butanesulfinyl imines has been applied to the short synthesis of natural products like the alkaloids (+)-angustureine and (-)-cuspareine. nih.gov While this specific synthesis utilized an alkynylmagnesium chloride, it demonstrates the power of the N-tert-butanesulfinyl imine methodology for constructing core fragments of natural products. nih.gov The use of functionalized benzylzinc reagents, such as this compound, provides access to chiral benzylic amines, which are prevalent motifs in biologically active compounds and can serve as precursors for more complex molecular targets. beilstein-journals.orgrsc.org

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation in Cross-Coupling

The Negishi cross-coupling reaction, a primary application for reagents like 4-ethoxybenzylzinc chloride, is widely understood to proceed through a catalytic cycle involving a palladium or nickel catalyst. This cycle is generally accepted to consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgyoutube.com

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent transition metal center, typically palladium(0) or nickel(0). youtube.comwikipedia.org This process involves the insertion of the metal into the carbon-halogen bond, which increases the oxidation state and coordination number of the metal, for instance, from Pd(0) to a Pd(II) species. wikipedia.orglibretexts.org This step is often rate-determining in the catalytic cycle. uni-muenchen.de The reactivity of the organic halide typically follows the trend I > Br > Cl, corresponding to the bond dissociation energies. nih.gov For less reactive halides like chlorides, the use of electron-rich phosphine (B1218219) ligands on the catalyst can increase the electron density at the metal center, thereby facilitating the oxidative addition. libretexts.org

The general mechanism for the oxidative addition is depicted as: LₙM⁰ + R-X → LₙMᴵᴵ(R)(X) (where M = Pd or Ni, L = ligand, R-X = organic halide)

Following oxidative addition, the transmetalation step occurs. In this stage, the 4-ethoxybenzyl group is transferred from the zinc atom of the this compound reagent to the palladium(II) center, displacing the halide ion from the palladium complex. youtube.com The resulting species is a diorganopalladium(II) complex. The efficiency of this step can be influenced by the nature of the organozinc reagent and the presence of salt additives. For instance, organozinc reagents are often prepared in the presence of lithium salts (e.g., LiCl), which can accelerate the reaction by aiding in the solubilization of organozinc intermediates. uni-muenchen.denih.gov Studies on similar phenylzinc reagents have shown that the halide associated with zinc (I vs. Cl) affects the reaction rate, with iodides generally being more reactive due to longer and more labile zinc-carbon bonds. rsc.orgresearchgate.net

The transmetalation process can be represented as: LₙMᴵᴵ(R)(X) + (4-EtO-Bn)ZnCl → LₙMᴵᴵ(R)(4-EtO-Bn) + ZnXCl (where R = the organic group from the halide, 4-EtO-Bn = 4-ethoxybenzyl)

The final step of the catalytic cycle is reductive elimination. The two organic groups (the 4-ethoxybenzyl group and the group from the organic halide) coupled on the palladium(II) center are eliminated to form the new carbon-carbon bond of the final product. wikipedia.org This process reduces the oxidation state of the metal back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. youtube.com For this step to occur, the two organic groups must be positioned adjacent (cis) to each other in the metal's coordination sphere. wikipedia.org The use of bulky ligands can often accelerate the reductive elimination step. researchgate.net

This concluding step is shown as: LₙMᴵᴵ(R)(4-EtO-Bn) → LₙM⁰ + R-(4-EtO-Bn)

Kinetic Studies of Reactions Involving Organozinc Reagents

One significant finding is the impact of the halide present in the organozinc reagent. A structure-kinetic relationship study on phenylzinc reagents demonstrated that the reaction rate is dependent on the zinc halide used in its preparation, with the reactivity order being ZnI₂ > ZnBr₂ > ZnCl₂. rsc.org Spectroscopic analysis indicated that a higher reaction rate correlates with a longer Zn-C bond distance, suggesting that a more labile organozinc reagent leads to faster transmetalation. rsc.org

The presence of salt additives, such as lithium halides, which are often byproducts of the organozinc reagent synthesis, also plays a crucial role. Kinetic experiments have shown that LiCl can accelerate the formation of the solution-state organozinc species by enhancing the solubilization of surface-bound organozinc intermediates formed on the metallic zinc. nih.gov

Table 1: Relative Reaction Rates for Phenylzinc Reagents in Negishi Coupling This table illustrates the impact of the zinc halide on the reaction rate, a principle applicable to benzylzinc reagents like this compound.

| Phenylzinc Reagent Source | Relative Initial Rate | Zn-C Bond Distance (Å) |

| ZnCl₂ | 1.0 | 2.028 |

| ZnBr₂ | 2.5 | 2.035 |

| ZnI₂ | 5.0 | 2.045 |

| Data derived from structure-kinetic relationship studies on phenylzinc reagents. rsc.org |

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT) calculations, have become powerful tools for investigating the detailed mechanisms of cross-coupling reactions. These theoretical approaches allow for the mapping of potential energy surfaces, the characterization of transition states, and the calculation of reaction barriers for each elementary step.

DFT calculations have been successfully employed to elucidate the origin of selectivity in various cross-coupling reactions involving organozinc reagents. For example, in the palladium-catalyzed Negishi coupling of allylzinc halides, DFT studies helped to explain the excellent observed linear-selectivity by analyzing the energetics of different possible reaction pathways and intermediates. researchgate.net

While this compound is achiral, computational chemistry is instrumental in understanding selectivity in related reactions. For couplings involving stereogenic centers, DFT calculations can rationalize the observed stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, researchers can predict which product will be favored. acs.org For instance, in diastereoselective Csp³ Negishi couplings of substituted cycloalkylzinc reagents, DFT calculations have been used to propose a detailed mechanism that explains how remote stereocontrol is achieved, leading to the thermodynamically most stable stereoisomer. acs.org These computational approaches provide insights into the non-covalent interactions within the transition state structure that dictate the stereochemical outcome of the reaction.

Understanding Reaction Energetics and Intermediates

The formation and subsequent reactions of this compound involve a series of steps with distinct energetic profiles and transient intermediates. The initial formation of the organozinc compound from 4-ethoxybenzyl chloride and zinc metal is a key process. Kinetic and stereochemical studies on the reaction of benzyl (B1604629) halides with zinc in dimethylformamide have provided evidence for a radical-based mechanism. researchgate.net The reaction is believed to proceed via an electron transfer from the zinc surface to the benzyl halide, leading to the formation of a benzyl radical and a halide anion.

Reaction Intermediates:

Low-temperature ESR spectroscopy has been instrumental in detecting the presence of benzyl radicals in the reaction of benzyl bromide and iodide with zinc. researchgate.net For benzyl chloride, both benzyl radicals and ion-radical pairs have been observed at low temperatures. researchgate.net These radical intermediates are key to understanding the stereochemical outcomes and potential side reactions.

Nature of the Halogen: The carbon-halogen bond strength plays a significant role. The reactivity order is typically I > Br > Cl, which is consistent with the bond dissociation energies. researchgate.net

Solvent Effects: Polar aprotic solvents can influence the reaction rate and the stability of the intermediates.

Activating Agents: The use of activating agents like lithium chloride (LiCl) can considerably facilitate the insertion of zinc into the carbon-chlorine bond. acs.org This is attributed to the ability of LiCl to break down the passivating layer on the zinc surface and to form more reactive organozincate species.

While specific energy values for the intermediates and transition states in the formation and reactions of this compound are not available, the general principles derived from studies of analogous benzylzinc halides provide a solid framework for understanding its reactivity. The electron-donating nature of the para-ethoxy group is expected to influence the stability of the benzylic radical and the subsequent organozinc species, potentially affecting the reaction kinetics compared to unsubstituted benzylzinc chloride.

Functional Group Tolerance Mechanisms

A significant advantage of organozinc reagents, including this compound, is their remarkable tolerance towards a wide array of functional groups. beilstein-journals.orgorganicreactions.org This chemoselectivity is a direct consequence of the moderate reactivity of the carbon-zinc bond, which is less polarized compared to its organolithium or Grignard counterparts. organicreactions.org This lower reactivity prevents unwanted side reactions with sensitive functional groups.

The compatibility of benzylzinc reagents with various functional groups has been extensively demonstrated in numerous synthetic applications, particularly in cross-coupling reactions. acs.orgbeilstein-journals.org The presence of an ethoxy group in the para position of this compound is not expected to diminish this tolerance, as ether functionalities are generally unreactive towards organozinc reagents under typical reaction conditions.

The functional group tolerance of substituted benzylzinc chlorides has been well-documented. For instance, benzylic zinc chlorides bearing ester, ketone, and cyanide functionalities have been successfully prepared and utilized in subsequent reactions. acs.orgbeilstein-journals.org This high degree of functional group compatibility is crucial for the synthesis of complex polyfunctional molecules. beilstein-journals.org

Below is a table summarizing the functional group tolerance of various substituted benzylzinc chlorides in reactions with different electrophiles, which serves as a strong indicator for the expected reactivity and tolerance of this compound.

| Substituted Benzylzinc Chloride | Electrophile | Catalyst | Product | Yield (%) | Reference |

| 3-Carbethoxybenzylzinc chloride | Allyl bromide | CuCN·2LiCl | 3-(3-Butenyl)benzoic acid ethyl ester | 85 | acs.org |

| 3-Cyanobenzylzinc chloride | Benzoyl chloride | CuCN·2LiCl | 3-(Benzoylmethyl)benzonitrile | 91 | acs.org |

| 3-Acetylbenzylzinc chloride | 4-Nitrobenzoyl chloride | CuCN·2LiCl | 1-(3-Acetylphenyl)-2-(4-nitrophenyl)ethanone | 74 | acs.org |

| 4-Chlorobenzylzinc chloride | Ethyl chloroformate | Pd(PPh₃)₄ | Ethyl (4-chlorophenyl)acetate | 81 | beilstein-journals.org |

| 4-Iodobenzylzinc chloride | 3-Bromocyclohexene | CuCN·2LiCl | 1-((4-Iodobenzyl)methyl)cyclohex-2-ene | 94 | acs.org |

The data in the table clearly demonstrates that functional groups such as esters, nitriles, ketones, and even halides are well-tolerated in reactions involving substituted benzylzinc chlorides. This high level of chemoselectivity is attributed to the "soft" nucleophilic character of the organozinc reagent, which, especially in the presence of a copper or palladium catalyst, preferentially reacts with the "soft" electrophilic carbon of the coupling partner over "hard" electrophilic centers like carbonyl carbons.

Advanced Methodologies and Future Directions

Continuous Flow Synthesis and Processing of Organozinc Reagents

Continuous flow chemistry has emerged as a powerful tool to address the limitations associated with the batch synthesis of organozinc reagents, such as their instability, exothermic nature, and sensitivity to air and moisture. vapourtec.comnih.gov Flow reactors offer enhanced control over reaction parameters, improved heat and mass transfer, and safer operation, making the synthesis of organozinc halides more efficient and reproducible. vapourtec.comdp.tech

The on-demand synthesis of organozinc halides in continuous flow systems has been successfully demonstrated. vapourtec.comnih.gov In a typical setup, a solution of an organic halide is passed through a heated column packed with metallic zinc. vapourtec.comnih.gov This method allows for the preparation of clean solutions of the organozinc reagent with a consistent concentration. vapourtec.comnih.gov The generated organozinc solution can then be directly coupled to a second flow reactor for subsequent reactions, such as Reformatsky or Negishi cross-coupling reactions. vapourtec.comnih.gov This integrated approach minimizes the handling of the sensitive organozinc intermediates. acs.org

Research has focused on optimizing various parameters in the continuous flow synthesis of organozinc reagents, including the use of a large molar excess of zinc turnings and different methods for zinc activation. acs.org These efforts have resulted in high conversion rates of the organic halides and excellent yields of the corresponding organozinc products. acs.org The scalability of these continuous flow processes is a significant advantage, with the potential for production rates of several liters per hour. acs.org The development of modular and easy-to-assemble continuous flow systems from readily available components further lowers the barrier for researchers to adopt this technology. mit.eduresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Organozinc Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to exothermicity and handling of unstable reagents. vapourtec.comnih.gov | Improved safety through better temperature control and minimized accumulation of hazardous materials. dp.techacs.org |

| Control | Less precise control over reaction parameters. dp.tech | Exact control over temperature, pressure, and residence time. dp.techmit.edu |

| Scalability | Scale-up can be problematic and unsafe. rsc.orgmdpi.com | Readily scalable by extending operation time or using larger reactors. acs.orgrsc.org |

| Reproducibility | Can be variable due to localized concentration and temperature gradients. | High reproducibility due to consistent reaction conditions. vapourtec.comnih.gov |

| Efficiency | Can be time-consuming and labor-intensive. vapourtec.comnih.gov | Reduced reaction times and potential for automation. dp.techdurham.ac.uk |

Development of New Catalytic Systems (e.g., Base Metal Catalysis)

While palladium-catalyzed cross-coupling reactions are well-established, the high cost and toxicity of palladium have driven the search for more sustainable alternatives. rsc.org Base metals such as iron, cobalt, and nickel have emerged as promising catalysts for cross-coupling reactions involving organozinc reagents due to their abundance, lower cost, and often unique reactivity. rsc.orgthieme-connect.comspringerprofessional.de

Iron Catalysis: Iron catalysts have been successfully employed in the cross-coupling of organozinc reagents. thieme-connect.comacs.org A significant breakthrough was the development of iron-catalyzed oxidative aryl-alkyl cross-coupling of organozinc reagents, a novel transformation that is complementary to traditional cross-coupling methods. thieme-connect.comnih.govthieme-connect.com These reactions proceed under mild conditions and tolerate a variety of functional groups. thieme-connect.comacs.org Mechanistic studies suggest the involvement of various iron species, and the exact nature of the active catalyst can be influenced by additives and reaction conditions. nih.gov

Cobalt Catalysis: Cobalt catalysts have also proven effective in cross-coupling reactions with organozinc reagents. nih.govresearchgate.net Cobalt-catalyzed cross-coupling of functionalized alkylzinc reagents with aryl and heteroaryl halides provides a versatile method for the formation of C(sp²)–C(sp³) bonds. nih.gov These reactions can exhibit high diastereoselectivity, particularly in the coupling of substituted cycloalkylzinc reagents. nih.gov The use of cobalt catalysts has been extended to the coupling of benzylic zinc reagents with aryl and heteroaryl halides, offering a practical route to polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. rsc.org The development of cobalt-catalyzed methods for the preparation of arylzinc reagents from aryl bromides and zinc dust has further expanded the utility of this approach. researchgate.net

Nickel Catalysis: Nickel catalysts are also widely used in cross-coupling reactions with organozinc reagents. dicp.ac.cn They offer a cost-effective alternative to palladium and can catalyze a broad range of transformations. tcichemicals.com Nickel-catalyzed reductive cross-electrophile coupling of heteroaryl chlorides with aryl chlorides has been developed, a strategy that benefits from the use of abundant starting materials. dicp.ac.cn

The development of these base metal catalytic systems represents a significant advancement in the field, offering more economical and environmentally friendly approaches to C-C bond formation using organozinc reagents like 4-ethoxybenzylzinc chloride.

Exploration of Novel Reaction Types and Chemoselectivities

The unique reactivity of organozinc reagents, including this compound, allows for the exploration of novel reaction types and the achievement of high levels of chemoselectivity. nih.gov Their tolerance of a wide range of functional groups makes them particularly valuable in complex molecule synthesis. nih.govnih.gov

Chemoselectivity, the preferential reaction of a reagent with one functional group over another, is a critical aspect of modern organic synthesis. wikipedia.org The reactivity of organozinc reagents can be tuned to selectively target specific electrophiles in a molecule containing multiple reactive sites. youtube.com For instance, in a molecule containing both an aldehyde and an ester, an organozinc reagent can be directed to react preferentially with the more reactive aldehyde group. wikipedia.org

The development of new catalytic systems, as discussed in the previous section, has opened up new avenues for controlling chemoselectivity. For example, different metal catalysts can exhibit distinct selectivities in cross-coupling reactions. youtube.com The choice of ligands and additives can also play a crucial role in directing the outcome of a reaction. nih.gov

Furthermore, the exploration of novel reaction types beyond traditional cross-coupling is an active area of research. This includes the development of oxidative coupling reactions and other transformations that are not readily achievable with other organometallic reagents. thieme-connect.comthieme-connect.com The ability of organozinc reagents to participate in these novel reactions expands their synthetic utility and allows for the construction of complex molecular architectures.

Integration with Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. nih.govorganic-chemistry.org The integration of organozinc reagents like this compound into MCRs represents a powerful strategy for the rapid synthesis of complex molecules. researchgate.net

While direct participation of organozinc reagents in classic MCRs like the Ugi or Passerini reaction is not typical, they can be used in sequential MCR strategies. nih.govnih.gov For example, a product from an MCR can be further functionalized using an organozinc reagent in a subsequent cross-coupling step. This approach allows for the rapid construction of diverse chemical libraries. beilstein-journals.org

The development of novel MCRs that can directly incorporate organozinc reagents is a promising area for future research. Such reactions would provide highly convergent and atom-economical routes to complex target molecules. The functional group tolerance of organozinc reagents makes them well-suited for the often complex environments of multicomponent reactions.

Scalability and Industrial Relevance of this compound Chemistry

The scalability of chemical processes is a critical factor for their industrial application. mdpi.com The chemistry of this compound and related organozinc reagents holds significant industrial relevance, particularly in the pharmaceutical and fine chemical sectors. riekemetals.com The development of scalable and safe synthetic routes is therefore of paramount importance.

Continuous flow technology, as discussed in section 7.1, is a key enabler for the industrial-scale production of organozinc reagents. acs.org It allows for safe and efficient manufacturing, overcoming many of the challenges associated with large-scale batch processing. rsc.orgmdpi.com The ability to produce multi-hundred-gram or even kilogram quantities of materials safely and efficiently is a major advantage of continuous flow systems. mdpi.com

The commercial availability of this compound, typically as a solution in tetrahydrofuran (B95107), indicates its utility in research and development. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its application as an intermediate in the synthesis of various compounds underscores its industrial potential. The development of robust and cost-effective catalytic systems, particularly those based on abundant base metals, further enhances the industrial viability of chemistries involving this compound. springerprofessional.de

Conclusion

Summary of Key Research Advances

The study of 4-ethoxybenzylzinc chloride is situated within the broader context of functionalized organozinc reagents, which have become indispensable tools in modern organic synthesis. researchgate.net Key research advances have centered on leveraging the unique combination of high functional group tolerance and targeted reactivity that these compounds offer. organicreactions.orgacs.org Unlike their more reactive organolithium or Grignard counterparts, benzylic zinc halides like this compound allow for the presence of various sensitive functional groups, making them ideal for constructing complex polyfunctional molecules. acs.org

A primary area of advancement has been in the preparation and subsequent application of these reagents in carbon-carbon bond-forming reactions. researchgate.net Methodologies for the efficient synthesis of benzylic zinc chlorides via the direct insertion of activated zinc metal into the corresponding benzyl (B1604629) chlorides have been established. A significant breakthrough in this area was the use of lithium chloride (LiCl) as an additive to facilitate the zinc insertion under mild conditions, which would otherwise be sluggish. acs.orgnih.gov

The most prominent application of this compound and related compounds is in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgresearchgate.net These reactions, typically catalyzed by palladium or nickel complexes, enable the efficient formation of diarylmethanes through coupling with a wide variety of aryl halides and tosylates. nih.govresearchgate.net Research has demonstrated that electron-rich benzylic chlorides, such as the 4-ethoxy derivative, are readily converted into the corresponding zinc reagents and undergo smooth cross-coupling, providing high yields of the desired products. acs.org These advances have solidified the role of benzylic zinc reagents as robust intermediates for introducing the benzyl moiety into complex organic frameworks.

| Research Advance | Description | Significance in Synthesis |

| LiCl-Mediated Synthesis | Use of lithium chloride to facilitate the direct insertion of zinc into benzylic chlorides under mild conditions. acs.org | Enables reliable and efficient preparation of the organozinc reagent, avoiding harsh conditions that could compromise functional groups. |

| Cross-Coupling Reactions | Successful application in Ni- and Pd-catalyzed cross-coupling (e.g., Negishi coupling) with aryl halides and pseudohalides. wikipedia.orgresearchgate.net | Provides a powerful and versatile method for the synthesis of unsymmetrical diarylmethanes, a common motif in bioactive molecules. nih.gov |

| High Functional Group Tolerance | Benzylic zinc reagents are compatible with a variety of functional groups (e.g., esters, nitriles) that are not tolerated by more reactive organometallics. organicreactions.orgacs.org | Allows for more direct and efficient synthetic routes to complex molecules without the need for extensive protection-deprotection steps. |

Remaining Challenges and Open Questions

Despite significant progress, several challenges and open questions remain in the chemistry of this compound. The preparation of the reagent, while improved by additives like LiCl, can still be sensitive to reaction conditions and the quality of the zinc metal. nih.gov Achieving reproducible, high-yield synthesis on a large scale can be a hurdle, and the development of more general and robust activation methods is an ongoing area of research. researchgate.net

A central challenge is minimizing side reactions, particularly homocoupling of the benzyl reagent. While benzylic chlorides are generally less prone to this than the corresponding bromides, it can still occur and reduce the yield of the desired cross-coupled product. nih.gov The precise control of reaction parameters to favor cross-coupling over homocoupling, especially with highly reactive coupling partners, requires further investigation.

Furthermore, the mechanistic details of these reactions are not fully elucidated. The exact role of LiCl in breaking down zinc salt aggregates and accelerating the reduction of catalyst precursors is a subject of active study. nih.govnih.gov A deeper mechanistic understanding could lead to the rational design of more efficient catalytic systems and reaction protocols. The full scope of functional group compatibility also presents open questions; while generally high, the limits of this tolerance with extremely sensitive or esoteric functional groups are not completely mapped out.

| Challenge / Open Question | Implication for Research |

| Reagent Preparation & Scalability | The need for highly activated zinc and precise conditions can hinder large-scale applications. nih.gov |

| Control of Side Reactions | Competition between desired cross-coupling and undesired homocoupling can lower yields and complicate purification. nih.gov |

| Mechanistic Uncertainty | A complete understanding of the role of additives (LiCl) and the nature of the active catalytic species is lacking. nih.gov |

Outlook for Future Research in this compound Chemistry

The future of this compound chemistry is poised for exciting developments, driven by the demand for more efficient and sustainable synthetic methods. A major trend is the exploration of catalysts based on more earth-abundant and less toxic metals. While palladium and nickel are effective, research into iron- and cobalt-catalyzed cross-couplings is gaining traction and could provide more economical and environmentally benign alternatives. researchgate.netnih.govacgpubs.org

Expanding the reaction scope beyond traditional C(sp²)–C(sp³) bond formation is another promising frontier. Future work will likely focus on developing novel transformations, such as C–N, C–O, or C–S bond-forming reactions, using this compound as the nucleophilic partner. bohrium.com This would significantly broaden the utility of this reagent in accessing a more diverse range of chemical structures.

The development of one-pot procedures, where the organozinc reagent is generated in situ and immediately consumed in a subsequent coupling reaction, represents a significant step forward in operational simplicity and efficiency. nih.gov Such protocols avoid the isolation of the often-sensitive organometallic intermediate and are highly desirable for both academic and industrial applications. Coupled with the potential for implementation in continuous flow systems, these strategies could make the synthesis and use of this compound safer, more scalable, and more efficient. researchgate.net Ultimately, the continued application of this reagent in the late-stage functionalization of complex molecules will be a key driver, showcasing its potential in fields such as drug discovery and materials science. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。